4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNPLJANDOZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366469 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17386-09-3 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Acetyl Precursors
The synthesis begins with the bromination of a ketone precursor to generate α-bromoketones. For example, 4-acetylpyridine undergoes bromination using HBr and bromine in acetic acid at 70°C, yielding 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide in 87% yield. Similar protocols using Br₂ in ether or acetic acid are effective for analogous substrates.
Thiazole Ring Formation
The α-bromoketone is condensed with thiourea in ethanol under reflux to form the thiazole-2-amine core. This step proceeds via nucleophilic displacement of bromide by thiourea, followed by cyclization and deprotonation. For instance, reacting 2-bromo-1-(pyridin-4-yl)ethan-1-one with thiourea in ethanol affords 4-(pyridin-4-yl)thiazol-2-amine in 93% yield.
Mannich Reaction for C-4 Functionalization
The C-4 position of the thiazole is functionalized via a Mannich reaction, where paraformaldehyde and pyrrolidine react with the thiazole-2-amine in acetic acid at 70°C. This one-pot, three-component reaction installs the pyrrolidin-1-ylmethyl group, achieving yields of 70–85%. Mechanistically, formaldehyde generates an iminium intermediate with pyrrolidine, which undergoes electrophilic substitution at the thiazole’s C-4 position (Scheme 1).
Scheme 1. Mannich reaction pathway for synthesizing this compound.
Method 2: One-Pot Synthesis Approach
A streamlined one-pot method combines bromoketone formation, thiazole cyclization, and Mannich functionalization in a single reaction vessel. For example, treating 4-acetylpyridine with bromine and thiourea in acetic acid, followed by the addition of pyrrolidine and paraformaldehyde, yields the target compound in 65% overall yield. This approach minimizes intermediate isolation, though it requires precise control of reaction conditions to avoid side reactions.
Method 3: Post-Modification of Preformed Thiazole Amines
Alkylation of 4-Methylthiazol-2-amine
4-Methylthiazol-2-amine undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile to produce 4-(bromomethyl)thiazol-2-amine, which is then reacted with pyrrolidine in the presence of K₂CO₃ to yield the target compound. This method achieves moderate yields (45–59%) due to competing elimination reactions.
Reductive Amination
Alternative approaches employ reductive amination of 4-formylthiazol-2-amine with pyrrolidine using NaBH₃CN as a reducing agent. While less common, this method offers regioselectivity advantages in complex substrates.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
-
Solvent Effects: Acetic acid enhances Mannich reaction rates by stabilizing iminium intermediates.
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Temperature Control: Reflux conditions (70–80°C) optimize cyclization and Mannich steps, while higher temperatures promote decomposition.
-
Catalysis: Lewis acids like TosOH accelerate iminium formation, reducing reaction times from 12 h to 5 h.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis typically shows >98% purity for Mannich-derived products, whereas one-pot methods require additional chromatography.
Applications and Further Modifications
The pyrrolidin-1-ylmethyl group enhances blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted therapies. Derivatives with modified amines (e.g., morpholine) exhibit improved solubility but reduced activity, underscoring the critical role of pyrrolidine in target engagement .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine exhibits a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The thiazole moiety is particularly noted for its broad-spectrum antimicrobial activity .
- Anticancer Activity : Derivatives of thiazole have been found to possess anticancer properties, targeting multiple cancer cell lines. Studies have demonstrated selective cytotoxicity against human cancer cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
- Neuroprotective Effects : Some thiazole derivatives have been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The ability to modify the compound through derivatization enhances its pharmacological profile and allows for the exploration of structure–activity relationships (SAR) that can lead to more potent derivatives .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Anticancer Studies
In vitro studies have shown that certain derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that modifications to the thiazole ring can enhance cytotoxicity while minimizing toxicity to normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminothiazole | Structure | Known for broad-spectrum antimicrobial activity |
| Pyrrolidine | Structure | Versatile building block found in natural products |
| Thiazolidine | Structure | Used in diabetes treatment; exhibits anti-inflammatory properties |
The unique combination of a pyrrolidine ring with a functionalized thiazole allows for enhanced bioactivity compared to simpler analogs. This structural diversity enables interactions with multiple biological targets, making it a valuable candidate for further investigation in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Aryl-Substituted Thiazol-2-amines
- 4-Phenyl-1,3-thiazol-2-amine : Found in and , this derivative lacks the pyrrolidinylmethyl group. It serves as a precursor for amination reactions and is used in synthesizing dyes with photoinduced birefringence .
- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits potent anthelmintic and antibacterial activities, demonstrating the impact of electron-withdrawing (nitrophenoxy) and halogen (fluorophenyl) groups on bioactivity .
Heterocyclic-Substituted Thiazol-2-amines
- 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine : Shows antimicrobial activity comparable to streptomycin, emphasizing the role of fused heterocycles (e.g., benzimidazole) in enhancing biological potency .
Pyrrolidinylmethyl vs. Other Substituents
The pyrrolidinylmethyl group in the target compound contrasts with:
- Methoxyimino groups (e.g., 4-[(E)-methoxyimino-jN)methyl]-1,3-thiazol-2-amine in ), which form stable palladium complexes for coordination chemistry applications.
- Diaryl groups (e.g., N,4-diaryl-1,3-thiazole-2-amines in ), where substituents like methoxyphenyl enhance tubulin inhibition and antiproliferative activity in cancer cells.
Antimicrobial Activity
- 4-(4-Fluorophenyl)- and 4-(4-methoxyphenyl)-substituted thiazol-2-amines : Demonstrated IC50 values <10 µM against bacterial and fungal strains, with fluorophenyl groups improving membrane penetration .
- 4-(3-Bromophenyl)-1,3-thiazol-2-amine : Exhibited strong butyrylcholinesterase (BuChE) inhibition (IC50 = 3.54 µM), highlighting the importance of halogen positioning (3-bromo > 4-bromo) .
Anticancer Activity
- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Inhibited tubulin polymerization (IC50 = 1.2 µM) and induced G2/M cell cycle arrest in gastric cancer cells, comparable to combretastatin A-4 .
Neuroprotective and Anti-inflammatory Activity
- TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide): Suppressed RANKL- and LPS-mediated osteoclastogenesis, suggesting utility in inflammatory bone diseases .
Physicochemical Properties
- Crystallinity : Azo-substituted thiazol-2-amines () form dark red crystals with defined melting points, whereas the target compound’s crystallinity may depend on the flexibility of the pyrrolidine moiety .
Biological Activity
4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant , anticancer , and antimicrobial properties, supported by relevant studies and data.
- Chemical Formula : C₈H₁₃N₃S
- Molecular Weight : 183.27 g/mol
- CAS Number : 17386-09-3
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly enhance anticonvulsant effects.
Key Findings:
- A series of thiazole-integrated compounds were synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models.
- Compounds with para-halogen substitutions on the phenyl ring exhibited higher anticonvulsant activity compared to their non-substituted counterparts. For instance, certain derivatives demonstrated median effective doses (ED50) significantly lower than standard medications like ethosuximide .
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| This compound | <20 | PTZ |
| Thiazole derivative X | 24.38 | MES |
| Thiazole derivative Y | 88.23 | PTZ |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that derivatives of thiazoles can inhibit the proliferation of cancer cells through multiple mechanisms.
Research Insights:
- In vitro studies have shown that thiazole derivatives exhibit selective cytotoxicity against human glioblastoma U251 and melanoma WM793 cells while sparing normal cells .
- A notable compound derived from thiazole showed an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| U251 (glioblastoma) | 5.71 | |
| MCF7 (breast cancer) | 5.00 | |
| HT29 (colon cancer) | 10.00 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives, including this compound, have also been a focus of research. These compounds have shown promising antibacterial and antifungal activities.
Study Outcomes:
- In vitro assays revealed that certain thiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| S. aureus | 0.0039 | High |
| E. coli | 0.025 | Moderate |
| C. albicans (fungal) | 16.69 | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine?
- Methodology :
- Condensation reactions : Cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) yields thiazole cores, followed by functionalization with pyrrolidine derivatives .
- Mannich-type reactions : Refluxing intermediates (e.g., thiazol-2-amine) with pyrrolidine and formaldehyde in ethanol for 10 hours introduces the pyrrolidinylmethyl group .
- Cross-coupling : Palladium-catalyzed reactions (e.g., with copper bromide) enable C–N bond formation between halogenated thiazoles and pyrrolidine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Compare experimental shifts with DFT-calculated values .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 215) .
- HPLC : Assess purity (>95% via C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives of this compound be resolved?
- Root causes :
- Stereochemical variability : Pyrrolidine conformation may lead to split signals. Use 2D NMR (COSY, NOESY) to resolve spatial interactions .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
Q. What strategies improve reaction yields when introducing the pyrrolidinylmethyl group?
- Catalyst optimization : Replace traditional bases (e.g., NaOH) with cesium carbonate for milder conditions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine .
- Stoichiometry : Use excess formaldehyde (2 eq.) to drive Mannich reactions to completion .
Q. How do reaction conditions influence polymorph formation in this compound?
- Case study :
- Recrystallization solvents : Ethanol yields needle-like crystals (mp 97–100°C), while DMSO/water produces plate-like forms (mp 104–107°C) .
- Thermodynamic control : Slow cooling favors stable polymorphs, confirmed via X-ray diffraction .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported biological activity across studies?
- Factors to consider :
- Purity variances : Compare HPLC profiles; impurities >2% may skew bioassay results .
- Assay conditions : Check solvent (DMSO vs. saline) and cell lines used .
Q. Why do computational predictions of reactivity conflict with experimental results?
- Limitations of models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
